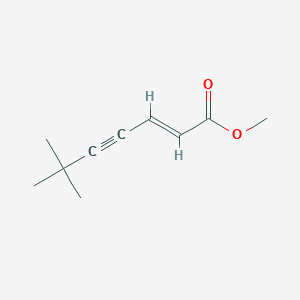
methyl (E)-6,6-dimethylhept-2-en-4-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-6,6-dimethylhept-2-en-4-ynoate is an organic compound with a unique structure that includes both an alkyne and an alkene functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-6,6-dimethylhept-2-en-4-ynoate typically involves the use of alkyne and alkene precursors. One common method is the Sonogashira coupling reaction, which involves the coupling of an alkyne with an alkene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (E)-6,6-dimethylhept-2-en-4-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or ketones, while reduction can produce alkanes .
Applications De Recherche Scientifique
Methyl (E)-6,6-dimethylhept-2-en-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which methyl (E)-6,6-dimethylhept-2-en-4-ynoate exerts its effects involves interactions with various molecular targets. The alkyne and alkene groups can participate in reactions with enzymes and other biological molecules, leading to changes in cellular processes. The ester group can also undergo hydrolysis, releasing the corresponding acid and alcohol .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (E)-6,6-dimethylhept-2-en-4-yn-1-ol
- Methyl (E)-6,6-dimethylhept-2-en-4-yn-1-amine
- Methyl (E)-6,6-dimethylhept-2-en-4-yn-1-thiol
Uniqueness
Methyl (E)-6,6-dimethylhept-2-en-4-ynoate is unique due to its combination of alkyne, alkene, and ester functional groups. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds .
Propriétés
Formule moléculaire |
C10H14O2 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
methyl (E)-6,6-dimethylhept-2-en-4-ynoate |
InChI |
InChI=1S/C10H14O2/c1-10(2,3)8-6-5-7-9(11)12-4/h5,7H,1-4H3/b7-5+ |
Clé InChI |
CRCKVBFXCBHEJE-FNORWQNLSA-N |
SMILES isomérique |
CC(C)(C)C#C/C=C/C(=O)OC |
SMILES canonique |
CC(C)(C)C#CC=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


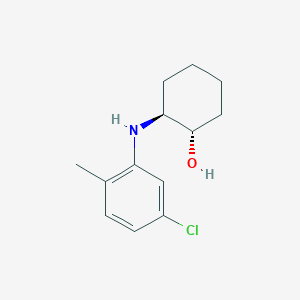
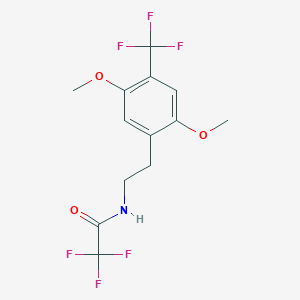
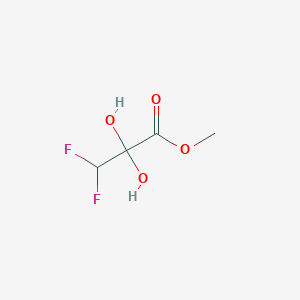


![2'-Amino-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13349812.png)
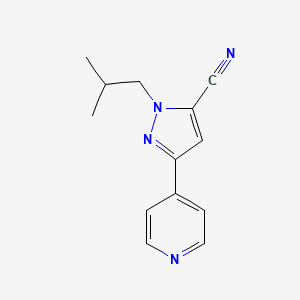
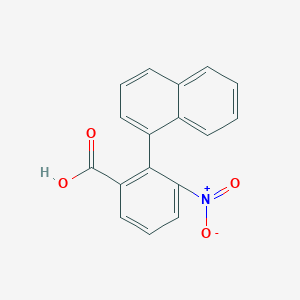
![(1S,1'S,4R)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine](/img/structure/B13349826.png)
![2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13349831.png)
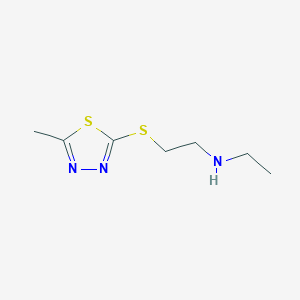

![11,22-dibromo-7,18-di(heptadecan-9-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13349860.png)
![2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B13349866.png)
